Navigating the Synthesis and Potential of 2-amino-4,6-bis(4-bromophenyl)-s-triazine: A Technical Guide
Navigating the Synthesis and Potential of 2-amino-4,6-bis(4-bromophenyl)-s-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid structure and the versatility with which it can be functionalized. This guide focuses on a specific derivative, 2-amino-4,6-bis(4-bromophenyl)-s-triazine, a compound for which a dedicated CAS number is not readily found in public databases, suggesting it may be a novel or less-common chemical entity.
This document serves as a technical primer, providing a proposed synthetic pathway, exploring its potential chemical properties, and discussing prospective applications by drawing parallels with structurally related and well-documented triazine derivatives. The insights presented herein are grounded in established principles of triazine chemistry and are intended to equip researchers with the foundational knowledge to synthesize and investigate this and similar molecules.
Identification and Context: The Challenge of a Novel Compound
A comprehensive search of chemical databases does not yield a specific CAS number for 2-amino-4,6-bis(4-bromophenyl)-s-triazine. However, the identity of this compound is clear from its nomenclature: a symmetrical triazine ring substituted with one amino group and two 4-bromophenyl groups. The lack of a CAS number and extensive literature suggests an opportunity for novel research and development.
To provide a robust technical context, this guide will refer to the following well-documented, structurally related triazine derivatives:
| Compound Name | CAS Number | Molecular Formula | Relevance |
| 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | 30363-03-2 | C21H12Br3N3 | Features the 4-bromophenyl substituent, providing insights into its chemical behavior on a triazine core.[1] |
| 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | 30508-74-8 | C9H8BrN5 | Contains both the amino and a 4-bromophenyl group, offering clues to the interplay of these substituents.[2] |
| Melamine (2,4,6-Triamino-1,3,5-triazine) | 108-78-1 | C3H6N6 | The foundational amino-substituted triazine, providing a baseline for the reactivity of the amino group. |
Proposed Synthesis Pathway: A Stepwise Approach from Cyanuric Chloride
The most logical and widely adopted method for synthesizing asymmetrically substituted s-triazines is the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3] The reactivity of the chlorine atoms decreases with each substitution, a property that can be exploited to control the introduction of different nucleophiles by carefully managing reaction conditions, particularly temperature.
A plausible synthetic route for 2-amino-4,6-bis(4-bromophenyl)-s-triazine would involve a two-step process:
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Step 1: Introduction of the 4-bromophenyl groups. This would likely be achieved through a Friedel-Crafts reaction, where cyanuric chloride reacts with bromobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride). By controlling the stoichiometry (2 equivalents of bromobenzene to 1 equivalent of cyanuric chloride), the disubstituted product can be favored.
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Step 2: Amination. The remaining chlorine atom on the resulting 2-chloro-4,6-bis(4-bromophenyl)-s-triazine is then substituted with an amino group. This can be accomplished by reacting the intermediate with ammonia or a source of ammonia.
Caption: Proposed two-step synthesis of 2-amino-4,6-bis(4-bromophenyl)-s-triazine.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol based on established methodologies for the synthesis of substituted triazines.[3][4] Optimization would be necessary for temperature, reaction times, and purification methods.
Step 1: Synthesis of 2-Chloro-4,6-bis(4-bromophenyl)-s-triazine
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To a stirred solution of cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., nitrobenzene) at 0-5 °C, add anhydrous aluminum chloride (2.2 equivalents).
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Add bromobenzene (2 equivalents) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
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The resulting precipitate should be filtered, washed with water, and then a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
-
The crude product can be purified by recrystallization.
Step 2: Synthesis of 2-Amino-4,6-bis(4-bromophenyl)-s-triazine
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Suspend the 2-chloro-4,6-bis(4-bromophenyl)-s-triazine (1 equivalent) in a suitable solvent (e.g., dioxane or THF).
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Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
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Heat the mixture in a sealed vessel to a temperature of 80-120 °C. The optimal temperature will need to be determined experimentally.
-
Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization.
Potential Properties and Applications
The properties and applications of 2-amino-4,6-bis(4-bromophenyl)-s-triazine can be inferred from its constituent parts and the behavior of related compounds.
a) Physicochemical Properties:
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Solubility: Expected to have low solubility in water and higher solubility in polar organic solvents.
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Melting Point: Likely to be a solid with a relatively high melting point, characteristic of substituted triazines.
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Stability: The triazine ring is generally stable, but the amino group can undergo further reactions.
b) Potential Applications:
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Medicinal Chemistry: Triazine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5] The presence of bromophenyl groups can enhance lipophilicity and may contribute to specific biological activities, such as antifungal effects.[6] This compound could be a lead structure for the development of novel therapeutic agents.
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Materials Science: Triazine-based materials are used in the development of polymers and other advanced materials due to their thermal stability. The bromine atoms could serve as sites for further functionalization or impart flame-retardant properties.
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Agrochemicals: Many herbicides and pesticides are based on the s-triazine scaffold.[2] The specific substitutions on this compound could be explored for novel agrochemical applications.
Conclusion and Future Directions
While 2-amino-4,6-bis(4-bromophenyl)-s-triazine is not a commercially available compound with a designated CAS number, its synthesis is feasible through established chemical routes. The structural motifs present in this molecule suggest a high potential for applications in drug discovery and materials science. This guide provides a foundational framework for researchers interested in synthesizing and exploring the properties of this and other novel triazine derivatives. Future work should focus on the experimental validation of the proposed synthetic route, full characterization of the compound, and a thorough investigation of its biological and material properties.
References
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PubChem. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. [Link]
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PubChem. s-Triazine, 2-amino-4,6-dipiperidino-. [Link]
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PubChem. 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. [Link]
- Singh, B. (1995). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
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ChemWhat. 2,4,6-TRIS[BIS(METHOXYMETHYL)AMINO]-1,3,5-TRIAZINE CAS#: 68002-20-0. [Link]
- Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.
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MDPI. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. [Link]
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Preprints.org. The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. [Link]
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